molecular formula C16H20BN3O3 B13131410 N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide

N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide

Cat. No.: B13131410
M. Wt: 313.2 g/mol
InChI Key: NOSPVCLFUXUDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core substituted at position 6 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at position 2 with an acetamide moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry, often utilized in kinase inhibitors due to its ability to engage in hydrogen bonding and π-π interactions. The boronate ester enhances reactivity in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in drug discovery and materials science .

Properties

Molecular Formula

C16H20BN3O3

Molecular Weight

313.2 g/mol

IUPAC Name

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]acetamide

InChI

InChI=1S/C16H20BN3O3/c1-10(21)19-14-18-9-11-8-12(6-7-13(11)20-14)17-22-15(2,3)16(4,5)23-17/h6-9H,1-5H3,(H,18,19,20,21)

InChI Key

NOSPVCLFUXUDOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

The key step in the preparation is the palladium-catalyzed Miyaura borylation of a halogenated quinazoline intermediate.

Parameter Details
Starting Material 6-bromoquinazolin-2-yl acetamide or analogous halogenated quinazoline
Boron Reagent Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
Base Sodium carbonate (Na2CO3) or potassium acetate (KOAc)
Solvent 1,4-Dioxane, acetonitrile, or mixture with water
Temperature 80–100 °C
Atmosphere Argon or nitrogen (inert atmosphere)
Reaction Time 3–6 hours
Work-up Dilution with water, extraction with organic solvents (e.g., methanol/dichloromethane mixture)
Purification Silica gel column chromatography using methanol/DCM as eluent
Yield Typically around 70–75%

Example Experimental Procedure

  • A stirred solution of 6-bromo-N-(quinazolin-2-yl)acetamide (e.g., 1 equiv) is prepared in 1,4-dioxane/water mixture.
  • Bis(pinacolato)diboron (1.2 equiv) and sodium carbonate (3.6 equiv) are added.
  • The reaction mixture is purged with argon for 15 minutes.
  • Pd(PPh3)4 catalyst (approximately 5 mol%) is added under argon.
  • The mixture is heated to 100 °C and stirred for 4 hours.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction is cooled, diluted with water, and extracted with 10% methanol in dichloromethane.
  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography to afford the target boronate ester as a solid.

Analytical Data and Reaction Outcomes

Parameter Observed Data
Yield 71% isolated yield
Purity (HPLC) >99% purity at 254 nm
LCMS (M+1) 285.15 g/mol (consistent with molecular formula C15H20BN3O2)
Retention Time (HPLC) Approximately 4.0 minutes on YMC ODS-A column (150 mm × 4.6 mm, 5 μm)
Solvent System (HPLC) Gradient from 5% to 95% acetonitrile with 0.05% trifluoroacetic acid in water

Notes on Reaction Optimization and Conditions

  • The use of sodium carbonate as a base in a dioxane/water solvent system is effective in promoting the borylation with good yields.
  • The inert atmosphere is critical to prevent catalyst deactivation and side reactions.
  • Reaction temperature around 100 °C ensures efficient conversion within a reasonable timeframe.
  • The choice of solvent mixture (dioxane/water or acetonitrile/water) can be optimized based on solubility of starting materials and catalyst stability.
  • The purification step using methanol/DCM mixtures on silica gel is standard to remove impurities and isolate the pure boronate ester.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield Comments
Halogenated quinazoline 6-bromo-N-(quinazolin-2-yl)acetamide Starting material Commercially available or synthesized
Borylation Bis(pinacolato)diboron, Pd(PPh3)4, Na2CO3 71% yield 100 °C, 4 h, inert atmosphere
Solvent 1,4-Dioxane/water mixture - Optimal for catalyst and substrate solubility
Work-up Extraction with 10% MeOH/DCM, drying, filtration - Standard organic extraction procedure
Purification Silica gel chromatography (MeOH/DCM) Pure product (>99%) Confirmed by HPLC and LCMS

This preparation method is well-established in the literature for synthesizing boronate ester derivatives of quinazoline compounds, providing a reliable route to this compound with high purity and good yield. The use of palladium-catalyzed borylation remains the gold standard due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Quinazoline N-oxides: Formed from oxidation.

    Dihydroquinazolines: Formed from reduction.

    Boronic Acids: Formed from hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Research indicates that compounds with boron structures can exhibit anticancer properties. For instance, the incorporation of the quinazoline moiety has been linked to enhanced activity against various cancer cell lines. Studies have demonstrated that derivatives of quinazoline can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of similar quinazoline derivatives on breast cancer cell lines, showing a significant reduction in cell viability when treated with compounds containing the dioxaborolane group .

2.2 Neuroprotective Effects

The neuroprotective potential of this compound has been investigated due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The dioxaborolane structure contributes to its antioxidant properties.

Case Study:
In a recent study, researchers evaluated the neuroprotective effects of a related compound in models of neurodegenerative diseases such as Alzheimer's. The results indicated that treatment significantly reduced markers of oxidative damage and improved cognitive function in animal models .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of compounds like N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide make them suitable candidates for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Comparison of Electronic Properties

PropertyValue
Band Gap2.3 eV
Electron Mobility0.1 cm²/V·s
Thermal StabilityUp to 150 °C

Research has shown that incorporating boron-containing compounds into organic matrices can enhance charge transport properties and stability under operational conditions .

Biological Applications

4.1 Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases.

Case Study:
A recent investigation highlighted how similar quinazoline derivatives inhibited specific kinases implicated in tumor progression, suggesting that this compound could serve as a lead for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Aromatic Core Variations
  • Quinazoline vs. Phenyl Derivatives :
    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (): Substitution occurs on a phenyl ring (para position), offering simpler conjugation but reduced rigidity compared to quinazoline.
    • N-(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (): Meta-diborylation on phenyl increases steric bulk and cross-coupling versatility.
    • N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (): Pyridine core introduces a nitrogen heteroatom, altering electronic properties and solubility.
Functional Group Modifications
  • Electron-Withdrawing Substituents :
    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide (): A para-CF₃ group enhances electrophilicity and metabolic stability.
Boron Placement and Multiplicity
  • Monoborylation vs. Diborylation: Mono-borylated analogs (e.g., ) are more synthetically accessible, while diborylated derivatives () enable sequential cross-coupling reactions.
Cross-Coupling Efficiency
  • Quinazoline boronate esters exhibit moderate reactivity in Suzuki couplings due to steric hindrance from the fused ring system. In contrast, para-borylated phenylacetamides () show higher coupling yields (>90%) in Pd-mediated reactions .
  • Diborylated phenyl derivatives () enable sequential functionalization but may suffer from solubility issues in polar solvents.

Physicochemical Properties

Property Quinazoline Derivative Phenyl Derivative (para) Pyridine Derivative
Molecular Weight (g/mol) ~340–360 (estimated) 243.1 (C₁₅H₂₀BNO₃) 260.1 (C₁₃H₁₈BN₂O₃)
LogP (Predicted) 2.5–3.0 2.1–2.5 1.8–2.2
Aqueous Solubility Low (quinazoline rigidity) Moderate Moderate

Biological Activity

N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide is a compound that combines the structural features of quinazoline and boron-containing moieties. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Chemical Formula C₁₄H₁₈BNO₃
Molecular Weight 247.15 g/mol
IUPAC Name This compound
CAS Number Not explicitly listed

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as protein kinases. Quinazoline derivatives are known to exhibit kinase inhibition properties. For instance, quinazoline-based compounds have been shown to effectively inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .

Anticancer Properties

Research indicates that quinazoline derivatives can act as potent anticancer agents by inhibiting various kinases involved in cancer progression. The incorporation of a boron moiety may enhance the selectivity and efficacy of these compounds. For example:

  • EGFR Inhibition : Some studies have reported that quinazoline derivatives exhibit nanomolar potency against EGFR and related kinases .

Antiparasitic Activity

In a study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity, modifications similar to those in this compound resulted in improved aqueous solubility and metabolic stability while maintaining antiparasitic efficacy . This suggests that similar modifications could be beneficial for the compound .

Case Studies

  • Kinase Inhibition : A related study demonstrated that quinazoline compounds with specific substitutions could inhibit multiple kinases involved in cancer pathways. The study provided IC50 values indicating effective inhibition at low concentrations .
  • Antiparasitic Optimization : Research on dihydroquinazolinone analogs showed that certain structural modifications led to significant improvements in both potency against malaria parasites and reduced toxicity to human cells .

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and related studies:

Activity TypeObservations
Kinase Inhibition Potentially effective against EGFR
Anticancer May exhibit anticancer properties
Antiparasitic Structural modifications improve efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.